3,4-二-O-苄基 DL-苏多帕盐酸盐

描述

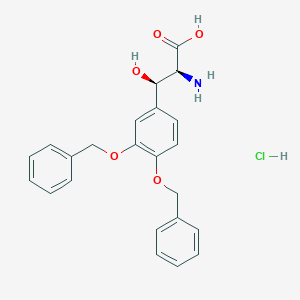

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a chemical compound with the molecular formula C23H24ClNO5. It is a derivative of Droxidopa, a synthetic amino acid precursor that is used in the treatment of neurogenic orthostatic hypotension. The compound is characterized by the presence of benzyl groups at the 3 and 4 positions of the catechol ring, which enhances its stability and bioavailability .

科学研究应用

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its effects on neurotransmitter pathways and potential neuroprotective properties.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and orthostatic hypotension.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride typically involves the protection of the hydroxyl groups of Droxidopa with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride involves large-scale benzylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the catechol ring, leading to the formation of quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s pharmacological properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Functionalized benzyl derivatives.

作用机制

The mechanism of action of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride involves its conversion to norepinephrine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Norepinephrine acts on adrenergic receptors to increase blood pressure and improve symptoms of orthostatic hypotension. The benzyl groups enhance the compound’s stability and prolong its duration of action .

相似化合物的比较

Droxidopa: The parent compound, used in the treatment of neurogenic orthostatic hypotension.

L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

3,4-Dihydroxyphenylalanine: A naturally occurring amino acid with similar pharmacological properties.

Uniqueness: 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is unique due to the presence of benzyl groups, which enhance its stability and bioavailability compared to its parent compound, Droxidopa. This modification allows for improved therapeutic efficacy and prolonged duration of action .

生物活性

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a synthetic compound that acts as a prodrug for norepinephrine, which is vital in treating conditions like neurogenic orthostatic hypotension (nOH). This article explores its biological activity, mechanisms of action, therapeutic effects, and relevant research findings.

Overview of Droxidopa

Droxidopa (L-threo-dihydroxyphenylserine) is an amino acid precursor that is converted into norepinephrine by the enzyme aromatic L-amino acid decarboxylase. It is particularly effective in increasing blood pressure in patients with nOH by enhancing vascular tone at the neurovascular junction .

Chemical Structure and Properties

- Chemical Name : 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

- CAS Number : 73594-43-1

- Molecular Formula : C₁₉H₃₁N₃O₅

The compound features two benzyl groups attached to the hydroxyl functions of the threo-droxidopa structure, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier.

Droxidopa works primarily by:

- Conversion to Norepinephrine : After oral administration, it is converted to norepinephrine, which increases sympathetic outflow and vascular resistance.

- Vasoconstriction : The increased norepinephrine levels stimulate adrenergic receptors, leading to vasoconstriction and elevation of blood pressure .

- Improvement in Symptoms of nOH : Clinical studies have shown that droxidopa significantly improves symptoms associated with nOH by increasing both supine and upright blood pressure levels .

Clinical Studies

Research has demonstrated the efficacy of droxidopa in various clinical settings:

- A randomized controlled trial involving 10 patients with nOH showed significant increases in both systolic and diastolic blood pressure after administration of droxidopa compared to placebo. The peak effect was observed approximately 300 minutes post-ingestion .

| Parameter | Placebo | Droxidopa | p-value |

|---|---|---|---|

| Supine SBP (mmHg) | Baseline | Increased | <0.001 |

| Upright SBP (mmHg) | Baseline | Increased | <0.05 |

| Diastolic BP (mmHg) | Baseline | Increased | <0.01 |

Pharmacokinetics

Droxidopa exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, with a significant conversion to norepinephrine.

- Half-life : Approximately 2-3 hours, necessitating multiple doses for sustained effect .

Safety Profile

Droxidopa has been generally well-tolerated in clinical trials. Common side effects include headache, dizziness, and nausea; however, serious adverse events are rare .

Case Studies

- Patient with Parkinson’s Disease : A case study reported significant improvement in orthostatic symptoms following droxidopa treatment, with measurable increases in plasma norepinephrine levels correlating with symptom relief.

- Multiple System Atrophy Patient : Another case highlighted marked improvement in quality of life metrics after initiating droxidopa therapy, alongside stable blood pressure readings during orthostatic challenges.

属性

IUPAC Name |

(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDBOMVDDCUHX-UMIAIAFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534304 | |

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73594-43-1 | |

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。